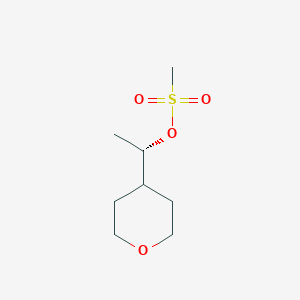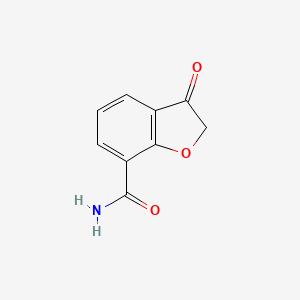![molecular formula C14H22O4 B15052856 [1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H22O4 It consists of two cyclohexane rings connected by a single carbon-carbon bond, with each ring bearing a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid typically involves the coupling of cyclohexane derivatives. One common method is the oxidative coupling of cyclohexane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate cyclohexyl radicals, which then couple to form the desired product .
Industrial Production Methods
Industrial production of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid may involve similar oxidative coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include diketones, alcohols, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexane rings can interact with lipid membranes, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Bi(cyclohexane)]-4,4’-diol: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
[1,1’-Bi(cyclohexane)]-4,4’-dione: Contains ketone groups instead of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Similar but with only one cyclohexane ring.
Propriétés
Formule moléculaire |
C14H22O4 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
4-(4-carboxycyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2,(H,15,16)(H,17,18) |
Clé InChI |
UZXIJHSJEKWJHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CCC(CC2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
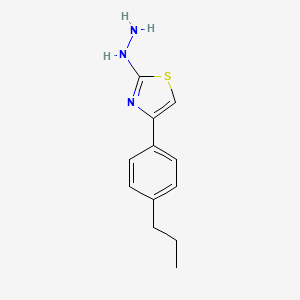


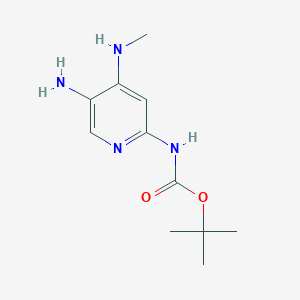
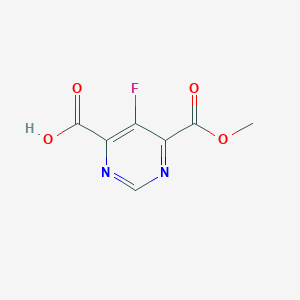
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
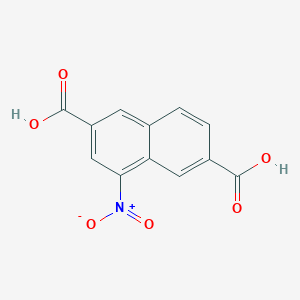
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
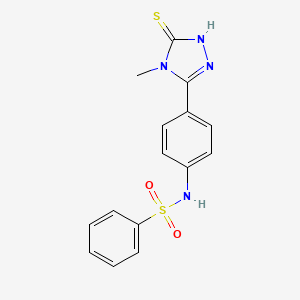
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
